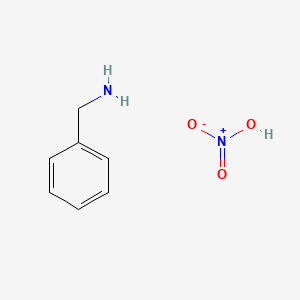
Nitric acid;phenylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of phenylmethanamine typically involves the reduction of nitrobenzene. Nitrobenzene is first synthesized by treating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C. The resulting nitrobenzene is then reduced to phenylmethanamine using a mixture of tin and concentrated hydrochloric acid, followed by the addition of sodium hydroxide to neutralize the solution .
Industrial Production Methods
Industrial production of nitric acid involves the Ostwald process, which oxidizes ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water to produce nitric acid . Phenylmethanamine can be produced on an industrial scale by catalytic hydrogenation of benzyl cyanide or by the reduction of benzyl chloride with ammonia.
化学反应分析
Types of Reactions
Phenylmethanamine undergoes various chemical reactions, including:
Oxidation: Phenylmethanamine can be oxidized to benzaldehyde or benzoic acid under specific conditions.
Reduction: Nitrobenzene is reduced to phenylmethanamine using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitrobenzene to phenylmethanamine.
Substitution: Acyl chlorides and acid anhydrides are used in substitution reactions with phenylmethanamine.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Phenylmethanamine
Substitution: N-phenylethanamide
科学研究应用
Phenylmethanamine and its derivatives have significant applications in various scientific fields:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their interactions with biological molecules and potential as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic effects, including as precursors to pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of phenylmethanamine involves its interaction with various molecular targets. The lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions, making it a versatile compound in organic synthesis . In biological systems, phenylmethanamine can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
相似化合物的比较
Phenylmethanamine can be compared with other primary amines, such as methylamine and ethylamine. While all these compounds contain an amine group, phenylmethanamine’s benzene ring imparts unique properties, such as increased stability and reactivity in certain reactions . Similar compounds include:
Methylamine: A simple primary amine with a single carbon chain.
Ethylamine: A primary amine with a two-carbon chain.
Phenylmethanamine’s unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
49580-44-1 |
|---|---|
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
nitric acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.HNO3/c8-6-7-4-2-1-3-5-7;2-1(3)4/h1-5H,6,8H2;(H,2,3,4) |
InChI 键 |
IYPATBNFQGRBSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
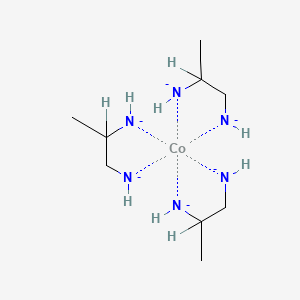
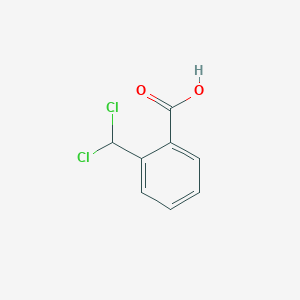
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)
![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
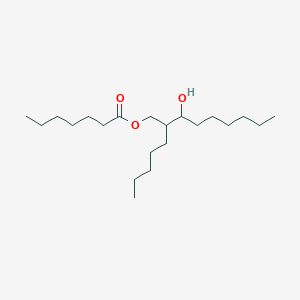
silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
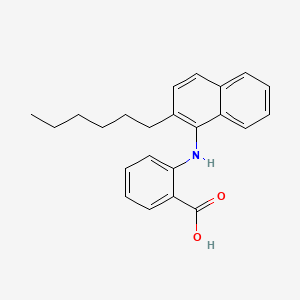
![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)

